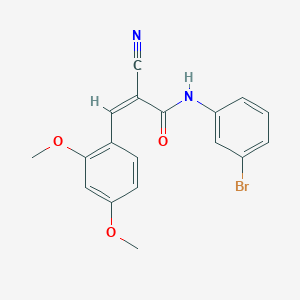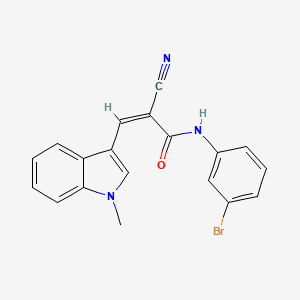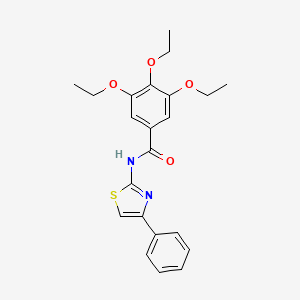
N-(3-bromophenyl)-3-(3-chlorophenyl)-2-cyanoacrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-bromophenyl)-3-(3-chlorophenyl)-2-cyanoacrylamide is a chemical compound that has been widely used in scientific research. This compound belongs to the group of cyanoacrylamides, which are known for their diverse biological activities. The compound has been synthesized using several methods, and its mechanism of action has been studied extensively.
Wirkmechanismus
The mechanism of action of N-(3-bromophenyl)-3-(3-chlorophenyl)-2-cyanoacrylamide is not fully understood. However, it has been suggested that the compound inhibits the activity of certain enzymes, such as topoisomerase II and β-glucosidase, which are involved in DNA replication and glucose metabolism, respectively. The compound has also been found to inhibit the activity of certain signaling pathways, such as the NF-κB pathway, which is involved in inflammation.
Biochemical and Physiological Effects:
This compound has been found to exhibit several biochemical and physiological effects. The compound has been shown to induce apoptosis in cancer cells, inhibit the growth of bacteria and fungi, and reduce inflammation. It has also been found to inhibit the activity of certain enzymes and signaling pathways, which are involved in DNA replication, glucose metabolism, and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3-bromophenyl)-3-(3-chlorophenyl)-2-cyanoacrylamide has several advantages for lab experiments. It is easily synthesized using standard laboratory techniques and is readily available. The compound has also been found to exhibit diverse biological activities, making it a useful tool for studying various biological processes. However, the compound has certain limitations for lab experiments. Its mechanism of action is not fully understood, and its toxicity and side effects are not well documented.
Zukünftige Richtungen
Several future directions for the study of N-(3-bromophenyl)-3-(3-chlorophenyl)-2-cyanoacrylamide can be identified. Further studies are needed to fully understand the mechanism of action of the compound and its potential use in the treatment of various diseases. The compound can also be used as a lead compound for the development of new antimicrobial and anti-inflammatory agents. Additionally, the compound can be modified to improve its pharmacokinetic and pharmacodynamic properties, making it more suitable for use in humans.
Conclusion:
In conclusion, this compound is a chemical compound that has been widely used in scientific research. The compound exhibits diverse biological activities, including antitumor, antimicrobial, and anti-inflammatory activities. Its mechanism of action is not fully understood, but it has been found to inhibit the activity of certain enzymes and signaling pathways. The compound has several advantages for lab experiments, but its toxicity and side effects are not well documented. Several future directions for the study of the compound can be identified, including further studies on its mechanism of action and potential use in the treatment of various diseases.
Wissenschaftliche Forschungsanwendungen
N-(3-bromophenyl)-3-(3-chlorophenyl)-2-cyanoacrylamide has been used in several scientific research studies. It has been found to exhibit antitumor, antimicrobial, and anti-inflammatory activities. The compound has also been studied for its potential use in the treatment of Alzheimer's disease and diabetes. Its antitumor activity has been attributed to its ability to inhibit the proliferation of cancer cells by inducing apoptosis. The compound has also been found to inhibit the growth of several bacteria and fungi, making it a potential candidate for the development of new antimicrobial agents.
Eigenschaften
IUPAC Name |
(Z)-N-(3-bromophenyl)-3-(3-chlorophenyl)-2-cyanoprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10BrClN2O/c17-13-4-2-6-15(9-13)20-16(21)12(10-19)7-11-3-1-5-14(18)8-11/h1-9H,(H,20,21)/b12-7- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEQJEZWKLWFXRG-GHXNOFRVSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C=C(C#N)C(=O)NC2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)/C=C(/C#N)\C(=O)NC2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10BrClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-methoxybenzamide](/img/structure/B3739361.png)
![3-chloro-N-{3-[(3-methoxybenzoyl)amino]phenyl}benzamide](/img/structure/B3739370.png)
![N'-[1-(1-azepanylmethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]isonicotinohydrazide](/img/structure/B3739371.png)
![N-(3-bromophenyl)-2-cyano-3-[1-(cyanomethyl)-1H-indol-3-yl]acrylamide](/img/structure/B3739382.png)
![N'-{1-[(4-methyl-1-piperazinyl)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}isonicotinohydrazide](/img/structure/B3739388.png)
![2-{2-[3-(1-methyl-1H-benzimidazol-2-yl)-4-oxo-3,4-dihydro-2-quinazolinyl]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B3739408.png)


![N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide](/img/structure/B3739430.png)
![3-bromo-N'-[(2-bromo-4-chlorophenoxy)acetyl]benzohydrazide](/img/structure/B3739452.png)
![2-(3-{[1-(4-chlorophenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-1H-indol-1-yl)-N-phenylacetamide](/img/structure/B3739463.png)

![4-chloro-3-nitro-N-[2-(2,2,3,3-tetrafluoropropoxy)phenyl]benzamide](/img/structure/B3739471.png)
![5-(3-nitrophenyl)-N-[4-(4-pyridinylmethyl)phenyl]-2-furamide](/img/structure/B3739474.png)
